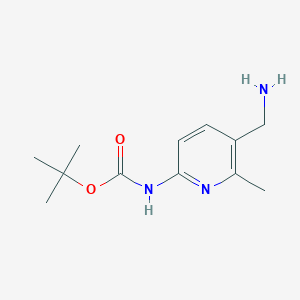

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE

Description

Evolution and Significance of Carbamate (B1207046) Protecting Groups in Organic Synthesis

In multi-step organic synthesis, particularly when dealing with polyfunctionalized molecules, the temporary modification of reactive functional groups, known as "protection," is essential to prevent undesired side reactions nih.govresearchgate.net. Amines are highly nucleophilic and basic in nature, making them susceptible to reactions with a wide array of reagents, including oxidizing agents, alkylating agents, and carbonyl compounds researchgate.netchemistrysteps.com. Early strategies for amine protection involved various reactions on nitrogen, such as acylation (e.g., amide formation) or formylation researchgate.net. The continuous development of efficient and environmentally friendly methods for both protecting and deprotecting functional groups remains a significant area of research in synthetic chemistry, crucial for controlling reactivity in complex synthetic pathways nih.gov.

The N-tert-Butyloxycarbonyl (Boc) group stands as a widely utilized acid-labile protecting group for amines in organic synthesis ontosight.aigenscript.comacsgcipr.orgwikipedia.org. Its prominence is particularly notable in peptide synthesis and the broader field of organic synthesis for safeguarding amino functionalities ontosight.aigenscript.comfiveable.me. Key advantages of the Boc group include its straightforward introduction, typically achieved by reacting amines with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base nih.govchemistrysteps.com. The Boc group exhibits remarkable stability across a diverse range of reaction conditions, showing inertness towards catalytic hydrogenolysis and resistance to hydrolysis under most basic conditions and nucleophilic reagents nih.govfiveable.mehighfine.com.

Structural Framework of TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE

This compound is a multi-functional compound possessing distinct chemical moieties, each contributing to its synthetic utility and potential applications. Its core comprises a 2,5-dimethylphenyl aromatic ring, serving as a scaffold upon which other functional groups are positioned.

The aminomethyl group (-CH₂NH₂) at position 4 is a primary aliphatic amine functionality, characterized by its nucleophilic and basic properties researchgate.netwikipedia.org. This group is highly reactive and serves as a crucial point of diversification in synthetic pathways. Aminomethyl groups are valuable building blocks in organic synthesis, readily participating in reactions such as alkylation, acylation, reductive amination, and condensation reactions ontosight.ainih.govresearchgate.net. The presence of a primary amine allows for the introduction of various new functionalities, enabling the synthesis of more complex molecules, including those of pharmaceutical and biological interest ontosight.aiontosight.ai. Its unhindered nature allows for facile reaction under appropriate conditions, making it a flexible handle for subsequent chemical modifications.

In this compound, the tert-butyl carbamate moiety specifically protects the aromatic amine directly attached to the 2,5-dimethylphenyl ring. This protection is critically important in multi-step synthesis because amines are both nucleophilic and basic, properties that can lead to unwanted side reactions or interfere with reactions intended for other parts of the molecule researchgate.netchemistrysteps.com. By converting the aromatic amine into a carbamate, its reactivity is temporarily masked, allowing for selective transformations to occur elsewhere on the molecule. For example, this protection allows the free primary aliphatic aminomethyl group to react selectively without interference from the aromatic amine. The Boc group's acid-lability ensures that this protection is reversible, enabling the controlled deprotection of the aromatic amine at a later stage in the synthetic sequence when its inherent reactivity is desired for further chemical transformations genscript.comacsgcipr.orgwikipedia.orgfiveable.me. This orthogonal protection strategy allows chemists to precisely control which amine functionality reacts at any given step.

Structure

3D Structure

Properties

CAS No. |

187163-72-0 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

tert-butyl N-[4-(aminomethyl)-2,5-dimethylphenyl]carbamate |

InChI |

InChI=1S/C14H22N2O2/c1-9-7-12(10(2)6-11(9)8-15)16-13(17)18-14(3,4)5/h6-7H,8,15H2,1-5H3,(H,16,17) |

InChI Key |

IUPOPYKFYHXYGC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)CN |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C)CN |

Synonyms |

TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Tert Butyl 4 Aminomethyl 2,5 Dimethylphenylcarbamate

Deprotection Strategies for the N-tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions jk-sci.comwikipedia.orgorganic-chemistry.org. Deprotection liberates the free amine, which can then undergo further transformations.

Acid-Mediated Cleavage Mechanisms (e.g., Trifluoroacetic Acid, Hydrochloric Acid)

Acid-mediated deprotection is the most common method for Boc group removal. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are typically used for this purpose jk-sci.comwikipedia.orgcommonorganicchemistry.comcommonorganicchemistry.comfishersci.co.uk.

Mechanistic Insights into tert-Butyl Carbocation Formation and Decarboxylation

The mechanism of acid-catalyzed Boc deprotection generally proceeds through a series of steps initiated by protonation of the carbamate (B1207046) oxygen or nitrogen commonorganicchemistry.comcommonorganicchemistry.comchemistrysteps.comresearchgate.net.

Protonation : The carbonyl oxygen of the tert-butyl carbamate is protonated by the strong acid, increasing the electrophilicity of the carbonyl carbon and facilitating subsequent bond cleavage wikipedia.orgcommonorganicchemistry.comchemistrysteps.commasterorganicchemistry.com. Protonation can also occur at the carbamate nitrogen atom, particularly in methanol (B129727) solution researchgate.net.

Loss of tert-Butyl Cation : Following protonation, the C-O bond (between the carbonyl oxygen and the tert-butyl group) is weakened and breaks, leading to the expulsion of a stable tert-butyl carbocation (t-Bu⁺) jk-sci.comcommonorganicchemistry.comcommonorganicchemistry.comchemistrysteps.commasterorganicchemistry.comacsgcipr.orgmdpi.com. This is a critical step, as the stability of the tertiary carbocation is a key reason for the efficacy of the Boc group chemistrysteps.com.

Carbamic Acid Formation : The departure of the tert-butyl cation leaves behind a carbamic acid intermediate jk-sci.comcommonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com.

Decarboxylation : Carbamic acids are inherently unstable and readily undergo spontaneous decarboxylation, releasing carbon dioxide (CO₂) gas and forming the free amine jk-sci.comcommonorganicchemistry.comcommonorganicchemistry.comchemistrysteps.commasterorganicchemistry.com. The evolution of CO₂ gas is a characteristic visual indicator of successful Boc deprotection chemistrysteps.commasterorganicchemistry.com.

Protonation of Amine : Under the acidic reaction conditions, the newly formed free amine is typically protonated to yield the corresponding amine salt (e.g., TFA salt or HCl salt) jk-sci.comcommonorganicchemistry.comcommonorganicchemistry.com.

The transient tert-butyl cation formed during deprotection can be reactive and may alkylate other nucleophilic species present in the reaction mixture, potentially leading to undesired by-products wikipedia.orgresearchgate.netacsgcipr.orgmdpi.com. To mitigate this, scavengers such as anisole, thioanisole, or triethylsilane can be added to trap the carbocation and prevent side reactions wikipedia.orgorganic-chemistry.org.

Regioselectivity and Functional Group Compatibility in Deprotection

Acid-mediated Boc deprotection is generally robust, but its regioselectivity and compatibility with other acid-sensitive functional groups must be carefully considered.

Regioselectivity : When a molecule contains multiple protecting groups or acid-sensitive functionalities, selective deprotection of the Boc group can be challenging. For example, tert-butyl esters and tert-butyl ethers may also be labile under strong acidic conditions organic-chemistry.orgmdpi.comfishersci.co.uk. However, careful control of acid concentration and reaction time can enable selectivity. For instance, 4M HCl in dioxane has been shown to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters and ethers in peptide chemistry fishersci.co.uk. Similarly, aqueous phosphoric acid has been reported as a mild and selective reagent for Boc deprotection in the presence of tert-butyl esters and ethers organic-chemistry.org.

Functional Group Compatibility : While Boc groups are stable to most nucleophiles and bases, strong acidic conditions can affect other acid-labile groups such as silyl (B83357) ethers, acetals, or some esters organic-chemistry.orgjocpr.com. The presence of electron-withdrawing groups on the aryl carbamate can promote cleavage nih.gov. However, thermal Boc deprotection in continuous flow has shown broad functional group tolerance, including ketones, amides, aryl and alkyl halides, ketals, nitriles, and esters, at high temperatures (e.g., 300 °C) acs.org.

Table 1 summarizes common acid-mediated Boc deprotection conditions and considerations.

Table 1: Common Acid-Mediated N-Boc Deprotection Conditions

| Acid | Typical Solvent(s) | Temperature | Reaction Time (General) | Key Considerations | Reference(s) |

| Trifluoroacetic Acid | Dichloromethane (B109758) (DCM), Neat TFA | Room Temperature | Fast (minutes to hours) | Highly effective but corrosive and volatile; t-butyl carbocation scavenging may be necessary; environmental persistence wikipedia.orgcommonorganicchemistry.comchemistrysteps.commasterorganicchemistry.comacsgcipr.org | jk-sci.comwikipedia.orgcommonorganicchemistry.comchemistrysteps.commasterorganicchemistry.comacsgcipr.org |

| Hydrochloric Acid | Dioxane, Methanol, Acetone | 0°C to Room Temperature | 30 min to 16 hours | Often used as 4M solution in dioxane; can be selective for N-Boc over t-butyl esters/ethers; formation of HCl salt wikipedia.orgcommonorganicchemistry.comfishersci.co.uklibretexts.orgfishersci.co.uk | wikipedia.orgcommonorganicchemistry.comfishersci.co.uklibretexts.orgfishersci.co.uk |

| p-Toluenesulfonic Acid | Deep Eutectic Solvents (DES) | Room Temperature | Short (10-30 min) | Eco-friendly alternative to TFA; effective for various N-Boc derivatives mdpi.com | mdpi.com |

| Phosphoric Acid | Aqueous | Not specified | Not specified | Mild and environmentally benign; effective for N-Boc, t-butyl esters, and ethers organic-chemistry.org | organic-chemistry.org |

| Sulfuric Acid | Toluene (B28343) | Not specified | Not specified | Strong acid, similar considerations to HCl/TFA acsgcipr.org | acsgcipr.org |

Alternative Deprotection Methods and Their Selectivity

Beyond traditional strong acids, several alternative methods have been developed for Boc deprotection, often offering improved selectivity or milder conditions.

Lewis Acids : Lewis acids such as ZnBr₂ can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact jk-sci.commdpi.comjove.com. ZnCl₂ has also been shown to promote Boc deprotection under mild conditions mdpi.com. Cerium(III) chloride (CeCl₃) has been reported for selective deprotection of tert-butyl esters in the presence of N-Boc groups in amino acids organic-chemistry.org.

Thermal Deprotection : Heating the Boc-protected amine, sometimes at elevated temperatures (e.g., 180 °C under vacuum, or up to 300 °C in continuous flow systems), can lead to deprotection by a thermolytic process jk-sci.comorganic-chemistry.orgacs.orgresearchgate.net. This method can be highly compatible with a broad range of functional groups and can be selectively controlled by temperature organic-chemistry.orgacs.orgresearchgate.net. For instance, sequential selective deprotection of N-Boc groups (e.g., aryl N-Boc vs. alkyl N-Boc) has been demonstrated through temperature control organic-chemistry.orgacs.org.

Other Reagents :

Iodine : Iodine can catalyze N-Boc deprotection under solvent-free conditions or in a solvent with excellent yields researchgate.net.

Oxalyl Chloride : Oxalyl chloride in methanol offers a mild method for selective N-Boc deprotection of aliphatic, aromatic, and heterocyclic substrates at room temperature, typically yielding products in 1-4 hours with up to 90% yield nih.govrsc.org. This method is tolerant to multiple functional groups and acid-labile moieties nih.gov.

Trimethylsilyl Iodide (TMSI) : Sequential treatment with TMSI followed by methanol can deprotect Boc groups, particularly useful when other methods are too harsh wikipedia.orgfishersci.co.uk.

Reactions at the Aminomethyl Functionality

The aminomethyl group (-CH₂NH₂) in TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE represents a primary amine, which is a versatile nucleophilic and basic functional group capable of undergoing a wide array of chemical transformations.

Amine Derivatization Reactions (e.g., Alkylation, Acylation, Amidation)

Primary amines can be derivatized through reactions such as alkylation, acylation, and amidation, which modify the nitrogen atom.

Alkylation : Primary amines readily react with alkyl halides via an S_N2 mechanism to form secondary amines, and further alkylation can lead to tertiary amines and even quaternary ammonium (B1175870) salts libretexts.orgfishersci.co.ukjove.comdtic.millumenlearning.com. This sequential alkylation means that controlling the degree of alkylation (to obtain solely the secondary amine from a primary amine) can be challenging without specific strategies, often resulting in mixtures of products libretexts.orgjove.comlumenlearning.com. To favor monoalkylation of a primary amine, a large excess of the primary amine or ammonia (B1221849) is typically used libretexts.orgjove.comlumenlearning.com. The reactivity of alkyl halides generally follows the order iodide > bromide > chloride fishersci.co.uk.

Table 2 illustrates typical conditions for primary amine alkylation.

Table 2: General Alkylation of Primary Amines

| Alkylating Agent | Conditions | Product Type | Control Strategies | Reference(s) |

| Alkyl Halide (RX) | Various solvents (DMF, THF), presence of base (e.g., Na₂CO₃, tertiary amine), RT to reflux | Secondary, Tertiary Amines, Quaternary Ammonium Salts | Use excess amine/ammonia to favor monoalkylation; use sterically hindered bases libretexts.orgfishersci.co.ukjove.comdtic.mil | libretexts.orgfishersci.co.ukjove.comdtic.millumenlearning.com |

Acylation : Primary amines react with acylating agents such as acid chlorides or acid anhydrides to form N-substituted amides fishersci.co.uklibretexts.orgcommonorganicchemistry.comcognitoedu.orglumenlearning.comumich.eduallrounder.ai. This is a nucleophilic acyl substitution reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A key aspect is that the amide product is significantly less nucleophilic than the starting amine due to resonance stabilization of the nitrogen's lone pair with the carbonyl group. This reduced nucleophilicity often prevents overacylation libretexts.orgcognitoedu.org. The reaction typically takes place at room temperature in aprotic solvents (e.g., DCM, THF, DMF) in the presence of a base (e.g., triethylamine (B128534), pyridine, NaOH) to neutralize the acid (HCl) generated as a byproduct fishersci.co.uklibretexts.orgcommonorganicchemistry.comcognitoedu.orgallrounder.ai.

Table 3 provides examples of acylation reactions of primary amines.

Table 3: General Acylation of Primary Amines

| Acylating Agent | Conditions | Product Type | Characteristics | Reference(s) |

| Acid Chloride | Aprotic solvent (DCM, THF, DMF), Base (TEA, DIEA, Pyridine), Room Temp. | N-substituted Amide | Rapid reaction, high yields; base neutralizes HCl; minimal overacylation fishersci.co.uklibretexts.orgcommonorganicchemistry.comcognitoedu.orgallrounder.ai | fishersci.co.uklibretexts.orgcommonorganicchemistry.comcognitoedu.orgallrounder.ai |

| Acid Anhydride | Various conditions, often similar to acid chlorides | N-substituted Amide | Similar reactivity to acid chlorides libretexts.orglumenlearning.com | libretexts.orglumenlearning.com |

Amidation (from Carboxylic Acids) : Direct amidation between a carboxylic acid and a primary amine (to form a new amide bond) typically requires high temperatures to overcome the unfavorable acid-base reaction that forms an ammonium carboxylate salt lumenlearning.comlibretexts.org. Therefore, to facilitate amidation under milder conditions, the carboxylic acid is usually activated first. Common strategies include converting the carboxylic acid into a more electrophilic derivative such as an acid chloride (as discussed in acylation), an acid anhydride, or an activated ester fishersci.co.uklibretexts.org. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used as coupling agents to promote amide formation between carboxylic acids and amines in organic solutions, forming a highly reactive O-acylisourea intermediate fishersci.co.uklibretexts.org.

Table 4 outlines methods for amidation involving carboxylic acids and primary amines.

Table 4: General Amidation of Primary Amines (from Carboxylic Acids)

| Carboxylic Acid Activation Method | Reagents/Conditions | Product Type | Characteristics | Reference(s) |

| Carbodiimide Coupling | EDC or DCC, in organic solvent (e.g., DCM), presence of amine | Amide | Forms reactive O-acylisourea intermediate; high yields, short reaction times; can lead to racemization in some cases fishersci.co.uklibretexts.org | fishersci.co.uklibretexts.org |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, then reaction with amine | Amide | Two-step process; acid chloride is highly reactive with amines fishersci.co.ukcommonorganicchemistry.comlibretexts.org | fishersci.co.ukcommonorganicchemistry.comlibretexts.org |

| Direct Heating (less common) | High temperatures (e.g., 200 °C) | Amide | Less common due to harsh conditions and competing salt formation lumenlearning.comlibretexts.org | lumenlearning.comlibretexts.org |

Condensation Reactions

The aminomethyl group (-CH₂NH₂) within this compound represents a primary amine functionality, which is highly nucleophilic and readily participates in various condensation reactions. Condensation reactions typically involve the joining of two molecules, often with the elimination of a small molecule such as water.

A prominent example of condensation involving primary amines is the Mannich reaction . This three-component condensation involves an amine (or ammonia), formaldehyde (B43269) (a non-enolizable carbonyl compound), and a compound containing at least one active hydrogen atom, leading to the formation of an aminomethyl or substituted aminomethyl derivative, commonly known as a Mannich base. nih.govnih.gov The aminomethyl group's basic amino functionality enables its participation in such reactions. The mechanism often proceeds via the formation of an iminium ion intermediate, which acts as the electrophile and subsequently reacts with a suitable nucleophilic partner. Historically, acylaminomethylation, a similar process where an N-hydroxymethylamide condenses with an aromatic compound under acidic conditions, has been shown to produce benzylamines upon hydrolysis of the condensation products. This highlights the general reactivity of aminomethyl species in forming new carbon-carbon bonds, particularly in the presence of carbonyl compounds.

Reactions on the Aromatic Ring System

The 2,5-dimethylphenyl core of this compound is a disubstituted aromatic system, and its reactivity is significantly influenced by the nature and position of its substituents: two methyl groups, a tert-butyl carbamate group, and an aminomethyl group.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for introducing new functional groups onto aromatic rings. The rate and regioselectivity of EAS are profoundly influenced by existing substituents. All substituents on the 2,5-dimethylphenyl core of this compound are activating groups, meaning they donate electrons to the aromatic ring, thereby increasing its reactivity towards electrophiles and typically directing substitution to the ortho and para positions relative to themselves.

Methyl groups (-CH₃): These are electron-donating by hyperconjugation and inductive effects, acting as ortho/para directors. In a 2,5-dimethylphenyl system, the carbons at positions 1, 2, 3, 4, 5, and 6 are part of the aromatic ring. Given that the methyl groups are at positions 2 and 5, and the carbamate is at position 1, with the aminomethyl at position 4, the remaining unsubstituted positions for new electrophilic attack would be positions 3 and 6.

Aryl Carbamate (-NHC(O)O-tBu): When a carbamate group is directly attached to an aryl ring via nitrogen, it generally behaves as an activating and ortho/para directing group due to the lone pair electrons on the nitrogen atom that can be delocalized into the aromatic ring.

Aminomethyl group (-CH₂NH₂): Similar to other primary amines, the aminomethyl group is electron-donating via its nitrogen lone pair and would activate the ring towards EAS, directing to ortho/para positions relative to its attachment point.

With multiple activating and ortho/para directing groups (two methyl groups, one carbamate, and one aminomethyl group), the regioselectivity of a new electrophilic aromatic substitution on this compound would be a complex interplay of electronic effects and steric hindrance. For instance, the carbamate at position 1 and the aminomethyl group at position 4 would both direct to positions 2, 3, 5, and 6. However, positions 2 and 5 are already occupied by methyl groups. Thus, any new substitution would primarily occur at positions 3 or 6. Steric hindrance from the ortho methyl groups could influence the preference between these two available sites. Research has shown that even remote functionalization with electron-donating groups can significantly affect reactivity and activation barriers in aromatic systems.

Modifications and Functionalization of the Dimethylphenyl Core

The electron-rich nature of the 2,5-dimethylphenyl core, due to the presence of methyl groups and the carbamate and aminomethyl substituents, renders it susceptible to various functionalization reactions beyond simple electrophilic substitution. General methods for functionalizing substituted aromatic rings include nitration and halogenation. For example, nitration can introduce a nitro group, and halogenation can introduce halogen atoms.

Beyond traditional EAS, modern synthetic methodologies allow for more sophisticated modifications. C-H functionalization, including directed metalation (DoM) strategies, can be employed. While aryl N,N-diethyl-O-carbamates have been extensively used as directing metalation groups for regioselective ortho-substitution, similar principles can apply to other carbamate derivatives, influencing functionalization patterns. The presence of electron-donating groups on the aryl ring can also facilitate cross-coupling reactions or other metal-catalyzed transformations, though specific applications to this exact compound would depend on detailed reaction conditions and catalysts. The amenability of aromatic systems to these diverse functionalizations makes the dimethylphenyl core a valuable scaffold for further chemical elaboration.

Stereochemical Considerations in Transformations of Related Chiral Analogues

This compound itself does not possess a chiral center. However, the study of related chiral analogues is crucial for understanding how stereochemistry might be introduced or controlled during transformations involving similar structural motifs. For instance, chiral analogues such as tert-Butyl (S)-(1-(4-aminophenyl)ethyl)carbamate and tert-Butyl (R)-(1-(4-(aminomethyl)phenyl)ethyl)carbamate exist, where the aminomethyl group is on a chiral carbon center. nih.gov

The synthesis and transformations of such chiral analogues often rely on asymmetric synthesis strategies, which aim to produce one enantiomer predominantly over the other. This can involve:

Chiral Auxiliaries: Temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, followed by its removal.

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., chiral ligands with transition metals) to induce stereoselectivity in bond-forming reactions. For example, chiral aminophenol ligands have been successfully used in asymmetric synthesis to achieve high enantioselectivity.

Enzymatic Reactions: Biocatalysts can provide high stereo- and regioselectivity in transformations.

Resolution of Racemic Mixtures: If a racemic mixture of a chiral analogue is formed, it can be separated into its individual enantiomers using techniques such as fractional crystallization of diastereoisomeric salts formed with a chiral acid. Chiral stationary phases in chromatography are also employed for separating enantiomers.

The tert-butyl carbamate (Boc) protecting group itself is widely used in the synthesis of amines, and Boc-protected amines can be part of chiral synthesis pathways, where the Boc group can be introduced or removed without compromising the stereointegrity of a chiral center. Transformations involving aminomethyl-substituted aromatics, especially when creating new chiral centers adjacent to the aromatic ring or the aminomethyl group, necessitate careful stereochemical control to achieve desired enantiomeric purity, which is particularly important in the pharmaceutical and fine chemical industries.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE, identifying its constituent functional groups, and verifying molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for detailed structural elucidation, providing insights into the proton and carbon frameworks of the molecule. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR Spectroscopy: This technique would typically reveal distinct signals corresponding to the various proton environments within the molecule. Expected signals include:

A singlet for the nine equivalent protons of the tert-butyl group (–O-C(CH₃)₃) typically appearing around δ 1.4-1.5 ppm.

Signals for the two methyl groups (–CH₃) directly attached to the phenyl ring, likely as singlets given their symmetry, possibly around δ 2.1-2.3 ppm.

A singlet for the two protons of the aminomethyl group (–CH₂NH₂) typically observed around δ 3.8-4.2 ppm, though this can vary.

Aromatic protons (–C₆H₂) would show signals in the δ 6.5-7.5 ppm range. Given the 2,5-dimethyl and 4-(aminomethyl) substituents, the two aromatic protons would likely appear as singlets or a simple AB system due to their symmetry.

Broad signals for the exchangeable protons of the carbamate (B1207046) N-H and the primary amine (–NH₂) group, typically appearing in the δ 4.5-6.0 ppm and δ 1.0-2.0 ppm ranges, respectively, with their exact positions sensitive to solvent and concentration.

The integral ratios of these signals would correspond to the number of protons in each environment, confirming the molecular formula and substituent pattern.

¹³C NMR Spectroscopy: This provides information on the carbon backbone. Key carbon signals would include:

The quaternary carbon of the tert-butyl group, along with its three methyl carbons.

The carbonyl carbon of the carbamate group (–C(=O)O–), typically observed around δ 150-160 ppm.

The carbons of the two methyl groups attached to the aromatic ring.

The methylene (B1212753) carbon (–CH₂–) of the aminomethyl group.

The aromatic carbons of the phenyl ring, differentiating between protonated and quaternary carbons.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming atom connectivity and long-range correlations:

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, such as between the aromatic protons or potentially between the aminomethyl protons and any neighboring exchangeable protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate protons directly attached to carbons (e.g., tert-butyl protons to their carbons, aromatic protons to their carbons, aminomethyl protons to their carbon).

HMBC (Heteronuclear Multiple Bond Correlation): Would provide long-range correlations, for example, between the tert-butyl protons and the carbamate carbonyl carbon, or between the aminomethyl protons and the aromatic carbons, further solidifying the structural assignment.

Mass spectrometry provides critical information about the molecular weight and fragmentation patterns, which aid in confirming the compound's identity and purity.

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is widely used for purity assessment and initial molecular weight determination. It separates components of a mixture chromatographically before introducing them to the mass spectrometer. The retention time in the liquid chromatography dimension provides a measure of purity and can help resolve the target compound from impurities. The mass spectrometer then detects the molecular ion of this compound, typically as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct) in positive ionization mode, or [M-H]⁻ in negative mode.

ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) and HRMS (High-Resolution Mass Spectrometry): These advanced MS techniques offer high mass accuracy and resolution, crucial for confirming the elemental composition of the compound and its fragments.

Molecular Ion: For this compound (molecular formula C₁₄H₂₂N₂O₂), the calculated monoisotopic mass is 250.1681 g/mol . HRMS would provide an exact mass measurement, such as [M+H]⁺, which would confirm the molecular formula with high precision (e.g., m/z 251.1754 for [C₁₄H₂₂N₂O₂ + H]⁺).

Fragmentation Analysis: Tandem MS (MS/MS) experiments would induce fragmentation, providing characteristic daughter ions that reveal structural subunits. Common fragmentation pathways for tert-butyl carbamates include the loss of isobutylene (B52900) (C₄H₈), CO₂, or the entire tert-butyl carbamate moiety. The aminomethyl group could also undergo characteristic cleavages. These fragmentation patterns serve as a unique fingerprint for structural confirmation.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₄H₂₂N₂O₂ |

| Monoisotopic Mass | 250.1681 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 251.1754 |

| Characteristic Fragments | Loss of isobutylene, CO₂, tert-butyl group; cleavages related to aminomethyl moiety. |

| Resolution | High resolution (for HRMS) to distinguish isobaric ions. |

| Accuracy | Low ppm error (for HRMS) for elemental composition confirmation. |

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule by detecting characteristic vibrational frequencies of chemical bonds. For this compound, the following key absorptions would be expected:

N-H Stretching: Broad absorption bands around 3300-3500 cm⁻¹ for the primary amine (–NH₂) and a sharper band around 3300-3400 cm⁻¹ for the carbamate N-H.

C=O Stretching (Carbamate Carbonyl): A strong absorption band typically observed in the range of 1690-1720 cm⁻¹.

C-H Stretching:

Aliphatic C-H stretching (from tert-butyl and methyl groups) around 2850-2970 cm⁻¹.

Aromatic C-H stretching (on the phenyl ring) typically appearing around 3000-3100 cm⁻¹.

C-N Stretching: Bands in the 1020-1250 cm⁻¹ region.

Aromatic Ring Vibrations: Bands characteristic of a 1,2,4,5-tetrasubstituted benzene (B151609) ring would be present in the fingerprint region (below 1600 cm⁻¹).

Table 2: Expected Infrared (IR) Spectroscopic Absorptions for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H (amine) | 3300-3500 (broad) | Asymmetric and symmetric stretches of –NH₂ |

| N-H (carbamate) | 3300-3400 (sharp) | N-H stretching |

| C=O (carbamate) | 1690-1720 (strong) | Carbonyl stretching |

| C-H (aliphatic) | 2850-2970 | Alkane stretching (from tert-butyl, methyl) |

| C-H (aromatic) | 3000-3100 | Aromatic ring C-H stretching |

| C-N | 1020-1250 | C-N stretching |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.

HPLC and UPLC are robust techniques used for quantitative purity assessment and separation of compounds based on their differential affinities for a stationary phase and a mobile phase.

Purity Assessment:

For this compound, a typical analytical method would involve a reversed-phase C18 column.

A gradient elution using mobile phases such as acetonitrile/water or methanol (B129727)/water, often with a small percentage of a volatile acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for basic amines and carbamates, would be employed.

The compound would exhibit a specific retention time (t_R). The purity is determined by calculating the area percentage of the main peak relative to all other detected peaks in the chromatogram.

UV detection, commonly at wavelengths such as 210 nm, 220 nm, or 254 nm, would be used given the presence of the aromatic ring and carbamate chromophores.

Isolation (Preparative HPLC): When larger quantities of pure compound are required, preparative HPLC, using similar stationary and mobile phases but with larger column dimensions and higher flow rates, would be utilized to isolate this compound from a complex mixture. UPLC offers faster separations with higher resolution due to smaller particle sizes, making it particularly useful for rapid purity checks and method development.

Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective technique widely used in organic synthesis for reaction monitoring.

Reaction Progress: TLC allows chemists to quickly assess the progress of a reaction by comparing the R_f (retardation factor) values of reactants, products, and by-products.

Solvent System Development: For this compound, a silica (B1680970) gel stationary phase is commonly used. An appropriate solvent system (mobile phase) would be developed, typically a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297), dichloromethane (B109758)/methanol, or chloroform (B151607)/methanol mixtures, often with a small amount of triethylamine (B128534) to deprotonate basic amines and improve spot shape).

Visualization: Visualization of the spots can be achieved using UV light (due to the aromatic chromophore) or by staining with general reagents like potassium permanganate (B83412) solution or ninhydrin (B49086) spray (which would react with the primary amine group, leading to a characteristic color change). By tracking the disappearance of starting materials and the appearance of the desired product spot, the optimal reaction time can be determined.

Column Chromatography for Purification

Column chromatography is a widely employed purification technique in organic chemistry, critical for isolating and purifying synthesized compounds from reaction mixtures containing unreacted starting materials, by-products, and catalysts. For this compound, a compound containing both a carbamate group and an aminomethyl function, flash column chromatography on silica gel is typically the method of choice caymanchem.comderpharmachemica.comscbt.com.

The effectiveness of column chromatography hinges on the differential adsorption of compounds onto a stationary phase and their differential solubility in a mobile phase. Silica gel, a polar stationary phase, is commonly used for compounds of moderate polarity such as carbamates and amines. The mobile phase, or eluent, is a solvent system chosen to achieve optimal separation. For Boc-protected amines and similar organic compounds, common eluent systems often consist of mixtures of non-polar solvents like hexanes or petroleum ether with polar solvents such as ethyl acetate, dichloromethane, or methanol caymanchem.comderpharmachemica.com. The ratio of these solvents is typically optimized through thin-layer chromatography (TLC) to ensure that the target compound, this compound, elutes efficiently while impurities are retained or eluted at different rates.

For instance, purification of similar tert-butyl carbonate derivatives has been achieved using silica gel column chromatography with eluents like 40% ethyl acetate in cyclohexane (B81311) caymanchem.com. The specific solvent gradient or isocratic conditions would need to be empirically determined for this compound to achieve maximum purity, based on the polarity of the compound and its impurities.

Elemental Analysis for Compositional Verification

Elemental analysis (EA), specifically combustion analysis, is a fundamental analytical technique used to determine the empirical formula and verify the purity of a synthetic organic compound by quantifying the percentages of carbon (C), hydrogen (H), and nitrogen (N) nih.gov. Occasionally, oxygen (O) content can also be determined, often by difference or specific analytical methods. The results obtained experimentally are compared with the theoretical percentages calculated from the compound's proposed molecular formula.

For this compound, with the molecular formula C14H22N2O2, the theoretical elemental composition can be calculated as follows:

Theoretical Elemental Composition for C14H22N2O2

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass in Compound ( g/mol ) | Percentage (%) |

| Carbon | 12.011 | 14 | 168.154 | 67.16 |

| Hydrogen | 1.008 | 22 | 22.176 | 8.86 |

| Nitrogen | 14.007 | 2 | 28.014 | 11.19 |

| Oxygen | 15.999 | 2 | 31.998 | 12.78 |

| Total | 250.342 | 100.00 |

Note: Minor discrepancies in sums or percentages may occur due to rounding of atomic weights.

The close agreement between the experimentally determined percentages and these theoretical values provides strong evidence for the correct elemental composition and high purity of the synthesized this compound. Deviation from these theoretical values can indicate the presence of impurities or an incorrect molecular formula. Instruments like the Carlo-Erba 1106 Elemental Analysis instrument are commonly used for such determinations.

Applications of Tert Butyl 4 Aminomethyl 2,5 Dimethylphenylcarbamate in Complex Molecule Synthesis

A Versatile Building Block in Organic Synthesis

The strategic placement of a Boc-protected amine and a primary aminomethyl group on a sterically hindered dimethylphenyl scaffold makes TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE a bifunctional building block with orthogonal reactivity. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the aniline nitrogen, allowing for selective reactions at the aminomethyl moiety. This inherent functionality makes it a valuable precursor in multi-step synthetic sequences.

Construction of Advanced Pharmaceutical Intermediates

While specific, publicly documented examples of the direct use of this compound in the synthesis of named pharmaceutical intermediates are not extensively reported in readily accessible literature, the structural motif it carries is present in various biologically active molecules. The substituted phenylenediamine core is a common feature in kinase inhibitors and other therapeutic agents. The compound serves as a crucial synthon for introducing this key pharmacophore.

The general synthetic strategy involves utilizing the primary amine for amide bond formation, reductive amination, or other nucleophilic additions to build out a specific side chain. Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal the aniline amine, which can then be further functionalized to complete the synthesis of the target pharmaceutical intermediate. This stepwise approach allows for the controlled and efficient assembly of complex molecular structures.

Synthesis of Libraries of Analogues and Derivatives

The creation of compound libraries for structure-activity relationship (SAR) studies is a cornerstone of modern drug discovery. The bifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry and parallel synthesis.

By reacting the primary aminomethyl group with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides), a library of derivatives with varied substituents at this position can be rapidly generated. Following this diversification step, the Boc group can be removed to allow for a second round of diversification at the aniline nitrogen. This dual-functional handle enables the systematic exploration of the chemical space around the dimethylphenyl core, aiding in the identification of compounds with optimized biological activity.

Role in the Development of Specialty Chemicals and Materials

Beyond the pharmaceutical industry, the unique structural characteristics of this compound lend themselves to the synthesis of specialty chemicals and advanced materials. The rigid, substituted aromatic core can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, fluorescence, or specific binding capabilities.

For instance, the primary amine can serve as a reactive site for polymerization or for grafting onto surfaces. The protected aniline can be deprotected post-modification to introduce a new reactive site for further functionalization, leading to the creation of materials with complex, tailored properties. While specific industrial applications are not widely publicized, the potential for its use in areas such as performance polymers, organic electronics, and sensor technology is significant.

Contributions to Methodological Advancements in Organic Synthesis

The utility of building blocks like this compound often drives the development of new synthetic methodologies. The presence of two distinct amine functionalities with different reactivities and steric environments presents a challenge and an opportunity for synthetic chemists.

Research involving this and similar compounds contributes to the refinement of selective protection and deprotection strategies, the development of chemoselective reagents for amine functionalization, and the optimization of reaction conditions for sterically hindered substrates. The insights gained from studying the reactivity of this molecule can be applied to the synthesis of other complex, multifunctional compounds, thereby advancing the broader field of organic synthesis.

Q & A

Q. Table 1. Key Physicochemical Properties (Based on Analogs)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~265–292 g/mol | |

| LogP | 4.17 | |

| Polar Surface Area (PSA) | 41.8 Ų | |

| Melting Point | 71–87°C (varies by substituent) |

Advanced: How to study solid-state interactions and crystal packing?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in EtOH/water) and analyze intermolecular H-bonds and π-π stacking .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C for tert-butyl carbamates) .

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphism .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- HPLC-MS/MS : Use reverse-phase C18 columns with 0.1% TFA in water/ACN gradients. Detect impurities at ppm levels via MRM (multiple reaction monitoring).

- NMR Dilution Experiments : Spike samples with deuterated solvents to enhance sensitivity for low-abundance species.

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) if cross-coupling reactions are used .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the aminomethyl or dimethyl positions to assess steric/electronic effects.

- Biological Assays : Pair synthetic derivatives with enzyme inhibition assays (e.g., cholinesterase for carbamate inhibitors).

- Computational Docking : Use AutoDock Vina to predict binding modes and guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.